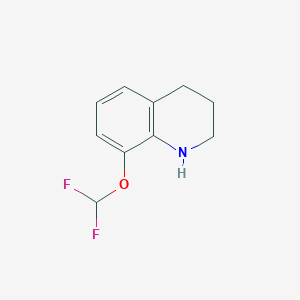

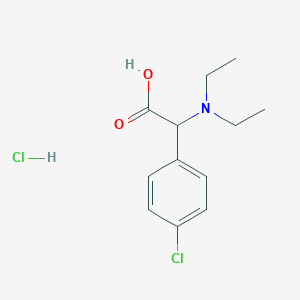

![molecular formula C10H13N3O4 B2489629 1,3-二甲基-2,4-二氧代-5,6,7,8-四氢吡啶并[2,3-d]嘧啶-6-甲酸 CAS No. 2193067-79-5](/img/structure/B2489629.png)

1,3-二甲基-2,4-二氧代-5,6,7,8-四氢吡啶并[2,3-d]嘧啶-6-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the reaction of aminopyrimidines with arylidene derivatives of pyruvic acid under controlled conditions. A notable method for synthesizing these compounds, including variants like 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids, utilizes microwave and ultrasound irradiation, offering high yields and environmentally friendly conditions without the use of solvents (Quiroga et al., 2016). Additionally, the synthesis of related compounds through the high yield reaction of aminopyrimidine carbonitriles with aliphatic carboxylic acids in the presence of POCl3 showcases the versatility of methods available for creating such derivatives (Asadian et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by various crystallographic studies. For example, cocrystals involving pyrimidine units and carboxylic acids have been prepared, revealing insights into the potential sites for protonation and the formation of different types of hydrogen-bonded structures (Rajam et al., 2018).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine derivatives exhibit a range of chemical behaviors and reactions. One-pot syntheses of disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives have been achieved through the condensation of diketene, amines, and aldehydes, showcasing the compound's versatility in forming various derivatives under mild conditions (Shaabani et al., 2009).

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular arrangement and substitution patterns. Studies on cocrystals have contributed to understanding these properties by examining the hydrogen bonding and molecular interactions within the crystal lattice (Rajam et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrido[2,3-d]pyrimidine derivatives are critical for their potential applications. The thermal stability and decomposition patterns of these compounds have been explored through thermal analyses, providing valuable information on their behavior under various conditions (Salih & Al-Sammerrai, 1986).

科学研究应用

合成和化学性质

从1,3-二芳基巴比妥酸合成嘧啶并[4,5-b]喹啉及其硫代类似物展示了嘧啶衍生物在生成具有生物活性的杂环化合物方面的多功能性。这些化合物具有显著的治疗重要性,展示了生产具有潜在生物活性衍生物的方法(R. Nandha kumar, T. Suresh, A. Mythili, P. Mohan, 2001)。

生物学和药理效应

嘧啶显示出广泛的药理效应,包括抗炎性能。它们的合成和结构-活性关系(SARs)已经得到探索,表明它们作为抗炎药物的潜在引物。这突显了嘧啶衍生物在药物化学中的重要性以及它们在开发具有最小毒性的新治疗剂方面的实用性(H. Rashid, M. Martines, A. Duarte, Juliana Jorge, Shagufta Rasool, R. Muhammad, Nasir Ahmad, M. Umar, 2021)。

催化应用

在5H-吡喃并[2,3-d]嘧啶骨架合成中应用混合催化剂是最近的发展,突显了这些化合物在医药工业中的作用。这篇评论文章展示了吡喃嘧啶核的广泛合成应用和生物利用度,强调了它们在为治疗用途创造引物分子方面的重要性(Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023)。

酶学和生物合成

了解耐盐甲烷氧化菌中赖氨酸生物合成的酶学提供了有关这种化合物生产的见解,该化合物在化妆品和药品中具有应用。这篇评论介绍了赖氨酸生物合成的遗传和酶学方面,表明代谢工程有潜力增强这种重要化合物的生产(A. Reshetnikov, V. Khmelenina, I. Mustakhimov, Y. Trotsenko, 2011)。

作用机制

安全和危害

属性

IUPAC Name |

1,3-dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-12-7-6(8(14)13(2)10(12)17)3-5(4-11-7)9(15)16/h5,11H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTGHYLDJBJSBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CC(CN2)C(=O)O)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2489550.png)

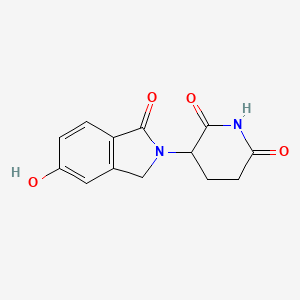

![2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2489552.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)

![2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2489554.png)

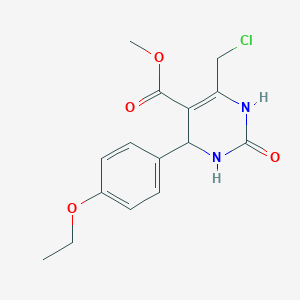

![(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2489555.png)

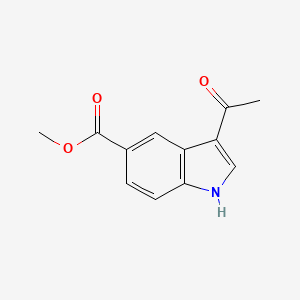

![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2489559.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)

![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)